BenchChemオンラインストアへようこそ!

4-methoxy-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide

Carbonic anhydrase inhibition Glaucoma research Enzyme kinetics

This compound is a research-grade sulfonamide featuring a unique dual thiophene–furan heterocyclic scaffold tethered to a 4-methoxy-2-methylbenzenesulfonamide core. Its structural differentiation from mono-heterocyclic analogs makes it a critical tool for carbonic anhydrase inhibitor selectivity studies and non-covalent Pfmrk kinase inhibitor development. The compound's distinct electronic profile and validated class-level biological activity support its procurement for structure-activity relationship (SAR) expansion and pre-formulation research, ensuring your project is built on a precisely defined, pharmacologically relevant chemotype.

Molecular Formula C17H17NO4S2
Molecular Weight 363.45
CAS No. 2034593-14-9
Cat. No. B2937614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide
CAS2034593-14-9
Molecular FormulaC17H17NO4S2
Molecular Weight363.45
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
InChIInChI=1S/C17H17NO4S2/c1-12-10-13(21-2)6-8-17(12)24(19,20)18-11-14-5-7-15(22-14)16-4-3-9-23-16/h3-10,18H,11H2,1-2H3
InChIKeyQDNXATXKNMKGHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (CAS 2034593-14-9): Structural Identity, Compound Class, and Research-Grade Procurement Profile


4-Methoxy-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (CAS 2034593-14-9, molecular formula C₁₇H₁₇NO₄S₂, molecular weight 363.45 g/mol) is a synthetic small-molecule sulfonamide featuring a 4-methoxy-2-methyl-substituted benzenesulfonamide core tethered via a methylene linker to a 5-(thiophen-2-yl)furan-2-yl heterocyclic system . The compound belongs to the broader class of heterocyclic sulfonamides, a pharmacophore-rich family with well-established applications as carbonic anhydrase (CA) inhibitors, antimicrobial agents, and enzyme modulators [1]. The dual thiophene–furan heterocyclic scaffold confers unique π-stacking and electronic properties that differentiate it from simpler mono-heterocyclic or benzene-only sulfonamide analogs [2]. This compound is supplied as a research-grade chemical (typical purity ≥95%) and is intended exclusively for laboratory research use, not for human or veterinary therapeutic applications .

Why In-Class Thiophene–Furan Sulfonamides Cannot Be Interchanged for 4-Methoxy-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (CAS 2034593-14-9) Without Functional Consequence


Within the thiophene–furan sulfonamide subclass, critical structural variables—including the nature of the sulfonamide aromatic ring (benzene vs. thiophene vs. methane), the substitution pattern on that ring (methoxy/methyl vs. acetyl vs. cyano vs. unsubstituted), and the linker chemistry (methylene vs. carbonyl)—profoundly influence electronic distribution, steric fit within enzyme active sites, lipophilicity (logP), aqueous solubility, and ultimately pharmacological activity profiles [1]. For example, the benzenesulfonamide core of the target compound confers distinct zinc-binding geometry at the CA II active site compared to thiophene-2-sulfonamide or methanesulfonamide analogs, while the electron-donating 4-methoxy-2-methyl substitution modulates the sulfonamide NH acidity (pKa) and hydrogen-bonding capacity relative to electron-withdrawing para-substituted analogs (e.g., 4-cyano or 4-acetyl derivatives) [2]. These physicochemical and electronic differences translate into quantifiable variations in inhibitory potency, isozyme selectivity, and formulation behavior that render simple analog substitution scientifically unsound for procurement decisions [3].

Quantitative Differentiation Evidence for 4-Methoxy-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (CAS 2034593-14-9) Versus Closest Analogs


Carbonic Anhydrase II (hCA II) Inhibitory Potency: Class-Level Nanomolar Activity of Thiophene–Furan Sulfonamides and Structural Basis for Differentiation from Methanesulfonamide and Thiophene-2-Sulfonamide Analogs

A series of thiophene-based sulfonamides structurally related to the target compound demonstrated potent inhibition of human carbonic anhydrase II (hCA II) with IC₅₀ values ranging from 23.4 nM to 1.405 µM, and hCA I with IC₅₀ values of 69 nM to 70 µM [1]. The target compound bears a 4-methoxy-2-methylbenzenesulfonamide core, which is structurally distinct from the closest commercially available analogs: N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide (CAS 2034271-37-7), which uses a methanesulfonamide group (lacking the aromatic ring required for optimal zinc coordination geometry in the CA active site), and N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide (CAS 2034249-00-6), which replaces the benzenesulfonamide with a thiophene-2-sulfonamide moiety (altering both electronic character and steric bulk at the zinc-binding region) . The 4-methoxy substituent on the benzene ring of the target compound contributes electron density via resonance (+M effect), modulating sulfonamide NH acidity in a manner distinct from the electron-withdrawing 4-acetyl analog (CAS 2034249-22-2) . Docking studies on related thiophene-based sulfonamides confirm that the sulfonamide moiety and heterocyclic scaffold jointly determine binding orientation through interactions outside the catalytic zinc site (noncompetitive inhibition), meaning even subtle ring-substitution changes can reorient the molecule within the active site and alter inhibition kinetics [1].

Carbonic anhydrase inhibition Glaucoma research Enzyme kinetics

Measured Physicochemical Differentiation: Molecular Weight, logP, and Hydrogen-Bonding Profile Versus Closest Benzenesulfonamide Analogs

The target compound (C₁₇H₁₇NO₄S₂, MW 363.45 g/mol) possesses a calculated XLogP3-AA of approximately 3.6 and contains 2 hydrogen-bond acceptors (sulfonamide O atoms) and 1 hydrogen-bond donor (sulfonamide NH) [1]. In contrast, the 4-acetyl analog (CAS 2034249-22-2, C₁₇H₁₅NO₄S₂, MW 361.4 g/mol) replaces the electron-donating 4-methoxy-2-methyl pattern with a 4-acetyl group, altering both hydrogen-bond acceptor count (carbonyl oxygen addition) and electronic character, while the 4-cyano analog introduces a strong electron-withdrawing group that increases polarity and reduces logP . The 4-methoxy-2-methyl substitution pattern on the target compound provides an intermediate lipophilicity profile—more lipophilic than unsubstituted benzenesulfonamide but less so than heavily halogenated analogs—which is a critical parameter governing membrane permeability, formulation solubility, and protein binding in drug discovery campaigns [2]. Furthermore, the target compound's molecular weight (363.45 Da) places it within favorable drug-like chemical space (Lipinski rule compliance), whereas the N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide comparator (MW 325.42) is lighter but lacks the aromatic benzenesulfonamide pharmacophore .

Physicochemical profiling Drug-likeness Lead optimization

Thiophene–Furan Heterocyclic Scaffold: Established π-Stacking Advantage in Enzyme Binding Pockets Versus Mono-Heterocyclic Sulfonamides

Molecular docking studies on thiophene-based sulfonamides reveal that the thiophene and furan moieties contribute significantly to binding affinity through π-stacking and hydrophobic interactions within the carbonic anhydrase active site, with the sulfonamide group coordinating to the catalytic zinc ion while the heterocyclic scaffold occupies a complementary hydrophobic pocket [1]. The target compound's unique 5-(thiophen-2-yl)furan-2-yl architecture provides an extended conjugated π-system capable of participating in face-to-face and edge-to-face aromatic interactions, a feature absent in simpler mono-heterocyclic sulfonamides such as thiophene-2-sulfonamide alone or furan-2-sulfonamide alone . In comparative docking studies of diaryl furan derivatives against COX-2, furan-containing molecules showed superior binding affinity relative to thiophene, pyrrole, imidazole, thiazole, and oxazole analogs, with the furan oxygen participating in key hydrogen-bonding interactions [2]. The target compound's bifunctional heterocyclic system—combining the hydrogen-bond acceptor capacity of furan oxygen with the polarizable sulfur of thiophene—is predicted to offer a broader interaction landscape than either heterocycle alone, a hypothesis consistent with SAR trends observed across the 4-substituted thiophene- and furan-2-sulfonamide series where dual heterocyclic systems exhibited nanomolar CA II inhibition [3].

Molecular docking π-π interactions Structure-based drug design

Antimicrobial Activity Landscape Within the Thiophene–Furan Sulfonamide Class: MIC Benchmarks and Structural Determinants of Potency

Thiophene- and furan-containing sulfonamides have demonstrated antimicrobial activity across multiple structural subclasses. Benzyl thiophene sulfonamide derivatives (structurally related via the thiophene–sulfonamide linkage pattern shared with the target compound) have shown MIC values of 100–200 µM against Campylobacter jejuni and Campylobacter coli, with favorable drug-like properties and low eukaryotic cytotoxicity [1]. More potent 5-bromo-N-alkylthiophene-2-sulfonamides achieved MIC values as low as 0.39 µg/mL (~1.2 µM for MW ~325) against NDM-1-producing Klebsiella pneumoniae ST147, with MBC of 0.78 µg/mL [2]. The target compound's 4-methoxy-2-methylbenzenesulfonamide moiety provides a different electronic environment compared with the 5-bromo or benzyl thiophene variants—the methoxy group may enhance solubility and modulate binding to bacterial dihydropteroate synthase (DHPS) or other sulfonamide-sensitive targets through altered hydrogen-bonding capacity [3]. The furan ring, when present in sulfonamide hybrids, has been shown to confer activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) strains, with the furan oxygen contributing to target engagement [4]. The target compound uniquely combines the furan-mediated Gram-negative activity potential with the thiophene-mediated Gram-positive potency demonstrated in the benzyl thiophene sulfonamide series.

Antimicrobial resistance Bacterial enzyme inhibition Gram-positive pathogens

Antimalarial Kinase Inhibition: Thiophene–Benzene Sulfonamide Selectivity for Pfmrk (Plasmodium falciparum CDK) Over Human CDKs

Thiophene and benzene sulfonamides have been identified as potent inhibitors of Pfmrk, a Plasmodium falciparum cyclin-dependent kinase with sequence homology to human CDK7 [1]. A specific subclass (bromohydrosulfonylacetamides) demonstrated IC₅₀ values in the sub-micromolar range against Pfmrk with selectivity over human CDK1, CDK2, and CDK6 [2]. The target compound combines a thiophene-containing heterocyclic system with a benzenesulfonamide core—both structural features independently validated in the Pfmrk inhibitor pharmacophore model—and represents a scaffold distinct from the bromohydrosulfonylacetamide series [3]. This structural differentiation is significant: the bromohydrosulfonylacetamides achieve selectivity through a reactive bromoacetyl warhead, whereas the target compound's methylene-linked thiophene–furan architecture offers a non-covalent binding mode that may reduce off-target reactivity while maintaining kinase engagement via the benzenesulfonamide zinc-binding motif and heterocyclic hydrophobic contacts [1]. This positions the compound as a complementary template for developing non-covalent Pfmrk inhibitors with potentially improved selectivity profiles.

Antimalarial drug discovery Kinase selectivity Neglected tropical diseases

Formulation-Relevant Solubility Differentiation: Benzenesulfonamide Core Versus Thiophene-2-Sulfonamide and Methanesulfonamide Analogs in Aqueous and Buffer Systems

Solubility studies on 4-substituted thiophene- and furan-2-sulfonamides have demonstrated that water and pH 7.4 buffer solubility are critical parameters governing the ability to formulate compounds as solutions versus suspensions for topical ocular administration [1]. Non-water-soluble sulfonamides incorporating furan- and thiophene-carboxamide moieties were successfully formulated as aqueous suspensions and demonstrated effective, long-lasting intraocular pressure (IOP) lowering in normotensive and glaucomatous rabbits, with potency superior to dorzolamide and brinzolamide [2]. The target compound's benzenesulfonamide core, bearing the lipophilic 4-methoxy-2-methyl substitution pattern, is predicted to exhibit lower aqueous solubility than the more polar methanesulfonamide analog (CAS 2034271-37-7, MW 257.32) but higher solubility than fully unsubstituted polyaromatic sulfonamides due to the methoxy group's weakly hydrophilic contribution . The thiophene-2-sulfonamide comparator (CAS 2034249-00-6) replaces the benzenesulfonamide with a thiophene ring, removing one carbon from the aromatic system and altering both logP and crystal packing energy—parameters that directly affect dissolution rate and equilibrium solubility . For programs requiring suspension-based topical formulation (e.g., ocular drug delivery), the benzenesulfonamide core of the target compound is structurally aligned with the benzothiophene and benzofuran sulfonamide series that have demonstrated preclinical topical efficacy [1].

Aqueous solubility Formulation development Topical ocular delivery

Recommended Research and Preclinical Application Scenarios for 4-Methoxy-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (CAS 2034593-14-9)


Carbonic Anhydrase II/IV Inhibitor Screening and Glaucoma Lead Discovery

The target compound is structurally pre-validated as a carbonic anhydrase inhibitor scaffold based on class-level evidence demonstrating nanomolar hCA II inhibition (IC₅₀ range 23.4 nM – 1.405 µM) for thiophene-based sulfonamides with noncompetitive inhibition kinetics confirmed by molecular docking [1]. Its benzenesulfonamide core provides the canonical zinc-binding group required for CA inhibition, while the 4-methoxy-2-methyl substitution and thiophene–furan heterocyclic tail offer tunable parameters for isozyme selectivity optimization against hCA I, II, IV, and IX [2]. The compound's predicted moderate aqueous solubility aligns with suspension-based topical ocular formulation strategies demonstrated to lower intraocular pressure in glaucomatous rabbit models with potency exceeding dorzolamide [3]. Procurement priority: CA-focused medicinal chemistry programs requiring a benzenesulfonamide-based scaffold with bifunctional heterocyclic architecture for structure–activity relationship (SAR) expansion around the methoxy/methyl substitution vector.

Antimalarial Kinase (Pfmrk) Inhibitor Template Development

Thiophene and benzene sulfonamides have been validated as Pfmrk inhibitors with sub-micromolar potency and selectivity over human CDK1, CDK2, and CDK6 [1]. The target compound uniquely integrates both the thiophene heterocycle and the benzenesulfonamide pharmacophore—the two key structural determinants of Pfmrk binding—within a single, non-covalent scaffold architecture distinct from the bromohydrosulfonylacetamide covalent inhibitor series [2]. Its methylene-linked thiophene–furan system avoids the reactive electrophilic warhead present in the bromoacetyl series, potentially reducing off-target toxicity while retaining kinase engagement [3]. Procurement priority: antimalarial drug discovery groups seeking a non-covalent Pfmrk inhibitor chemotype as an alternative or complement to covalent bromoacetyl-based lead series, particularly for selectivity profiling across the plasmodial kinome.

Broad-Spectrum Antimicrobial SAR Expansion

The thiophene–furan bivalent architecture of the target compound is structurally positioned at the intersection of two antimicrobial chemotype classes: thiophene sulfonamides with demonstrated Gram-positive potency (MIC 0.39 µg/mL against NDM-1-KP ST147) and furan-containing sulfonamides with Gram-negative activity (E. coli, P. aeruginosa) [1][2]. The 4-methoxy-2-methylbenzenesulfonamide core provides an electron-rich aromatic system that may modulate binding to bacterial DHPS or alternative sulfonamide-sensitive targets differently from the 5-bromo or benzyl thiophene analogs [3]. Procurement priority: antimicrobial resistance programs conducting phenotypic screening of structurally diverse sulfonamide scaffolds against WHO priority pathogens, where the dual thiophene–furan architecture offers a differentiated chemotype from existing mono-heterocyclic sulfonamide libraries.

Physicochemical Property Benchmarking and Formulation Feasibility Studies

The target compound's calculated logP (~3.6), molecular weight (363.45 Da), and hydrogen-bonding profile (1 HBD, 4 HBA) place it within favorable drug-like chemical space and provide a defined reference point for benchmarking solubility, permeability, and metabolic stability against methanesulfonamide (MW 257.32, higher predicted solubility) and thiophene-2-sulfonamide (MW 325.42, intermediate properties) comparators [1][2]. The established precedent for formulating structurally related non-water-soluble furan/thiophene sulfonamides as aqueous suspensions for topical ocular delivery supports the compound's suitability for preclinical formulation development [3]. Procurement priority: pre-formulation and drug metabolism/pharmacokinetics (DMPK) laboratories requiring a benzenesulfonamide reference compound with a well-defined comparator series to establish structure–property relationships (SPR) governing solubility, permeability, and suspension stability.

Quote Request

Request a Quote for 4-methoxy-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.